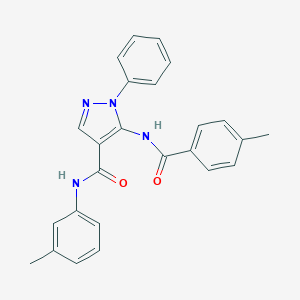![molecular formula C14H13IN2O3S B505043 N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide](/img/structure/B505043.png)
N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide: is a complex organic compound that features a thiophene ring, an iodophenyl group, and a hydroxyethylamino carbonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Iodophenyl Group: This step often involves iodination reactions using reagents such as iodine or iodinating agents like N-iodosuccinimide (NIS).
Attachment of the Hydroxyethylamino Carbonyl Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodophenyl group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts are often employed in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the iodophenyl moiety.
Wissenschaftliche Forschungsanwendungen
N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as biological probes or therapeutic agents.
Medicine: The compound could be explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-bromophenyl)thiophene-2-carboxamide
- N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-chlorophenyl)thiophene-2-carboxamide
Uniqueness
N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide is unique due to the presence of the iodophenyl group, which can participate in specific reactions like iodination and substitution
Eigenschaften
Molekularformel |
C14H13IN2O3S |
|---|---|
Molekulargewicht |
416.24g/mol |
IUPAC-Name |
N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13IN2O3S/c15-9-3-4-11(10(8-9)13(19)16-5-6-18)17-14(20)12-2-1-7-21-12/h1-4,7-8,18H,5-6H2,(H,16,19)(H,17,20) |
InChI-Schlüssel |
KJGRHYVQOMGVCK-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)NCCO |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2-chloroanilino)carbonyl]phenyl}-2-furamide](/img/structure/B504960.png)
![N-{2-[(3,4-dimethylphenyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B504961.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B504962.png)



![N-(4-ethoxyphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504967.png)


![2-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B504974.png)

![1,5,6-triphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504980.png)
![5-(3-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504981.png)
![5-(4-BROMOPHENYL)-1,6-DIPHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B504982.png)
